

commercial suppliers of 6-Bromo-4-fluoro-1H-indole

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Compound of Interest

Compound Name: **6-Bromo-4-fluoro-1H-indole**

Cat. No.: **B1343648**

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An In-Depth Technical Guide to the Commercial Sourcing of **6-Bromo-4-fluoro-1H-indole** for Advanced Research and Drug Development

Abstract

6-Bromo-4-fluoro-1H-indole is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of bioactive molecules. The strategic placement of bromine and fluorine atoms on the indole scaffold imparts unique physicochemical properties that are highly sought after in the development of targeted therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the commercial landscape for this vital compound. It delves into the significance of its chemical structure, outlines a systematic approach to supplier evaluation, and offers a comparative analysis of prominent commercial sources. The objective is to empower scientific teams to make informed procurement decisions that uphold the integrity and success of their research and development programs.

The Strategic Importance of 6-Bromo-4-fluoro-1H-indole in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs.^[1] The value of **6-Bromo-4-fluoro-1H-indole** (CAS No. 885520-59-2) lies in the specific substitution pattern on this core structure.^{[2][3]}

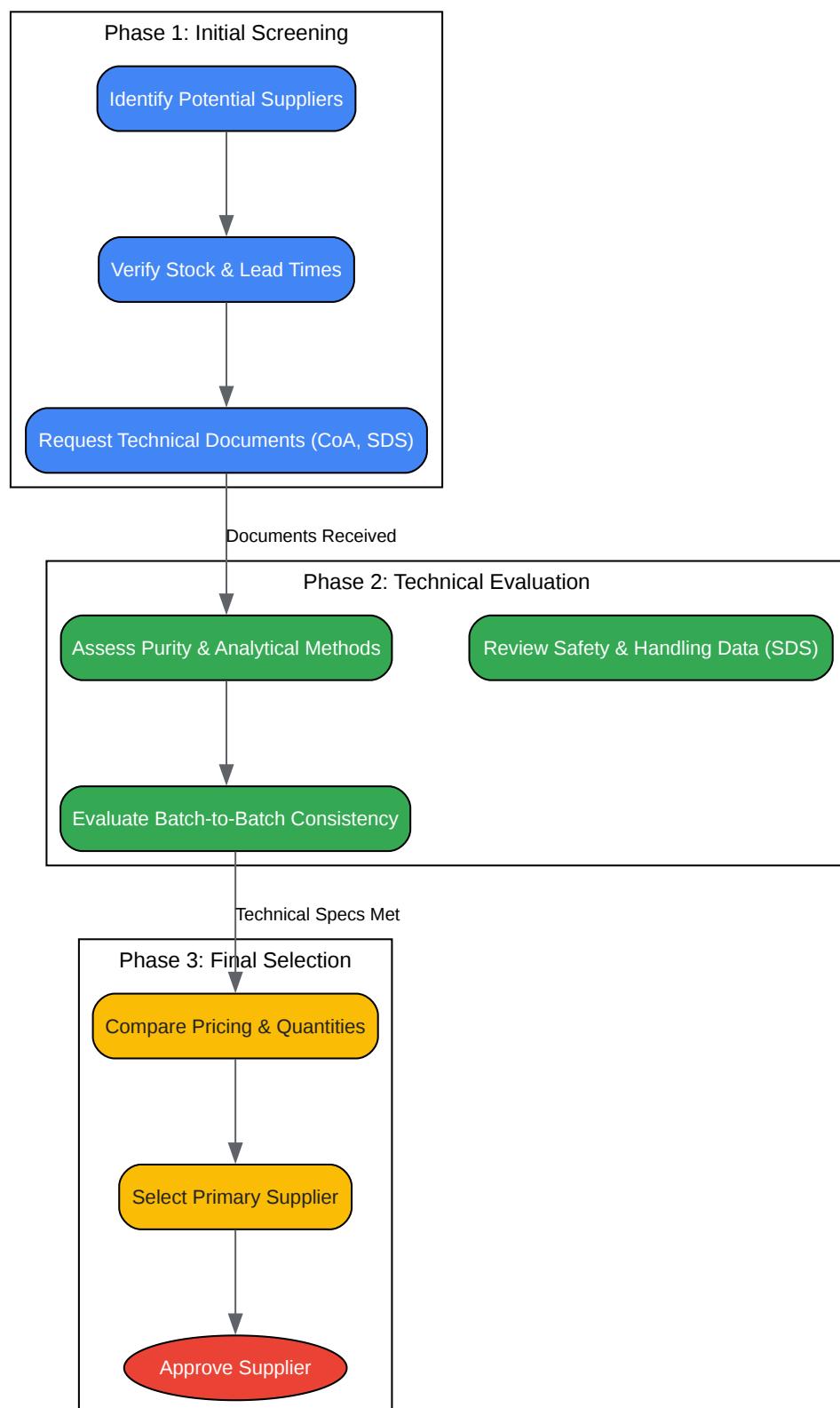
- Fluorine's Role: The fluorine atom at the 4-position is a bioisostere for a hydrogen atom but offers significant advantages. Its high electronegativity can modulate the acidity of the indole N-H group, influence molecular conformation, and enhance binding affinity to target proteins. Furthermore, the introduction of fluorine often improves metabolic stability by blocking sites of oxidative metabolism, a crucial factor in drug design.[\[4\]](#)
- Bromine's Utility: The bromine atom at the 6-position serves as a versatile synthetic handle. It is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity. This enables the exploration of the chemical space around the indole core, which is essential for optimizing the pharmacological activity of a lead compound.

This specific halogenation pattern makes **6-bromo-4-fluoro-1H-indole** a cornerstone intermediate in the synthesis of complex heterocyclic structures, particularly in the development of kinase inhibitors and other targeted therapies.[\[5\]](#)[\[6\]](#)

A Systematic Protocol for Qualifying Commercial Suppliers

The selection of a raw material supplier is a critical control point in any research or drug development workflow. The quality of the starting material directly impacts the efficiency of the synthesis, the purity of the final compound, and the reproducibility of experimental results. The following protocol outlines a self-validating system for qualifying suppliers of **6-Bromo-4-fluoro-1H-indole**.

Diagram: Supplier Qualification Workflow



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Caption: A systematic workflow for the qualification and selection of a chemical supplier.

Step-by-Step Methodology

- Initial Supplier Identification: Compile a list of potential suppliers from chemical marketplaces and databases such as Sigma-Aldrich, ChemicalBook, and PubChem.[3][7][8]
- Verification of Availability and Lead Times: Contact the shortlisted suppliers to confirm the availability of **6-Bromo-4-fluoro-1H-indole** and inquire about typical lead times for various quantities. This initial step is crucial for project planning.
- Request for Technical Documentation: Obtain a representative Certificate of Analysis (CoA) and the Safety Data Sheet (SDS) for the compound. The CoA is the most critical document for technical evaluation.
- Technical Evaluation of the Certificate of Analysis (CoA):
 - Purity Assessment: The purity should be determined by a quantitative method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A minimum purity of $\geq 97\%$ is generally acceptable for early-stage research, with $\geq 98\%$ being preferable.[2][7]
 - Identity Confirmation: The CoA should confirm the identity of the compound using methods such as ^1H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS). The spectral data should be consistent with the structure of **6-Bromo-4-fluoro-1H-indole**.
 - Residual Solvents and Water Content: For later-stage development, information on residual solvents and water content (determined by Karl Fischer titration) becomes critical as these can interfere with subsequent reactions.
- Review of Safety Data Sheet (SDS): The SDS provides essential information on handling, storage, and potential hazards. For **6-Bromo-4-fluoro-1H-indole**, typical hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][7] Recommended storage conditions are typically under an inert atmosphere at 2-8°C.[3][7]
- Comparative Analysis and Selection: Summarize the findings in a comparison table (see Table 1). Weigh the technical specifications, pricing, and lead times to select a primary

supplier. It is also prudent to identify a qualified secondary supplier to mitigate supply chain risks.

Overview of Commercial Suppliers

The following table provides a comparative overview of several commercial suppliers offering **6-Bromo-4-fluoro-1H-indole**. This information is based on publicly available data and is intended for illustrative purposes. Researchers should always obtain lot-specific documentation before purchase.

Table 1: Comparison of Commercial Suppliers for **6-Bromo-4-fluoro-1H-indole**

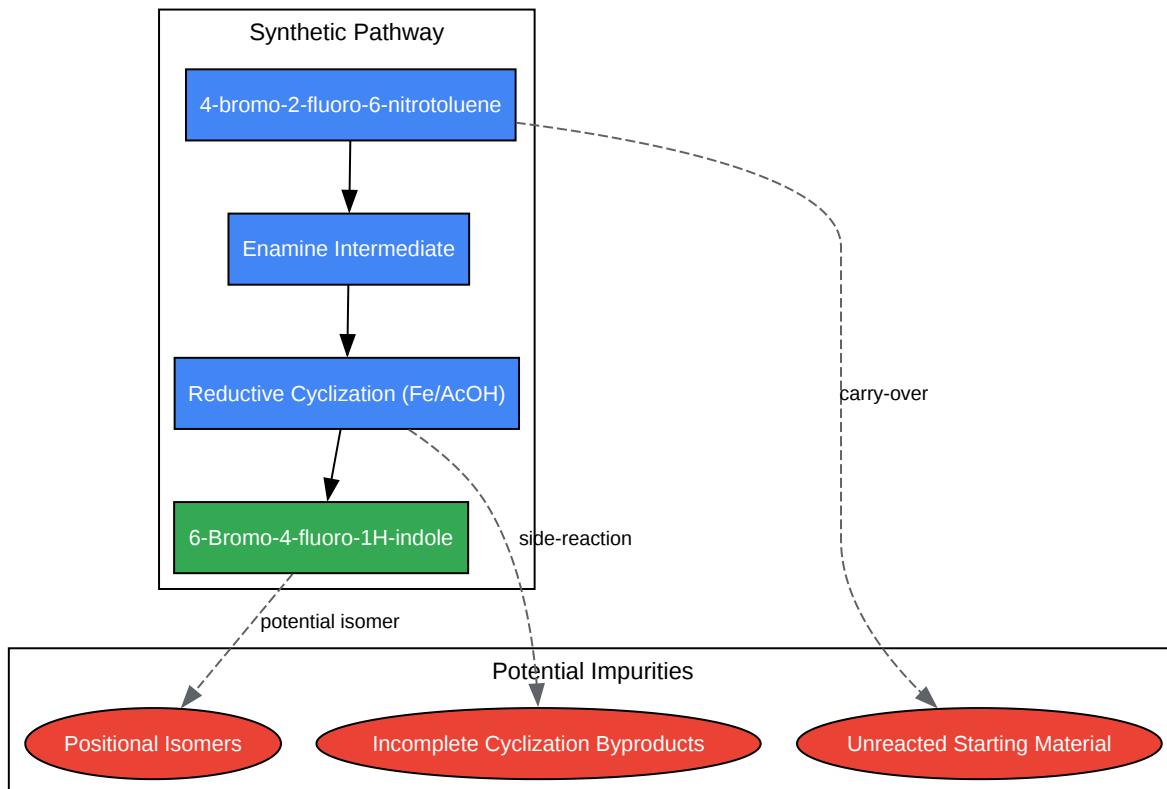
Supplier	CAS Number	Molecular Formula	Purity Specification	Analytical Data Availability	Notes
Sigma-Aldrich	885520-59-2	C ₈ H ₅ BrFN	Typically ≥98% (varies by partner)[7]	Distributes for partners like Ambeed, Inc. and BLD Pharmatech. [7][8] CoA and SDS are readily available on their website.	A major distributor with a robust supply chain, often sourcing from other primary manufacturers.
ChemScene	885520-59-2	C ₈ H ₅ BrFN	≥97%[2]	Provides general specifications online; lot-specific CoA available upon request.	Offers a range of building blocks for drug discovery and provides custom synthesis services.[2]
BLD Pharm	885520-59-2	C ₈ H ₅ BrFN	Not explicitly stated, but documentation (NMR, HPLC, LC-MS) is available.[9]	Provides access to analytical data like NMR, HPLC, and LC-MS for their products.[9]	A direct manufacturer and supplier with a focus on research chemicals.
ChemicalBook	885520-59-2	C ₈ H ₅ BrFN	Often listed as 99%. [8]	Acts as a directory, connecting buyers with	A useful platform for sourcing from multiple

Amerigo Scientific	885520-59-2	C ₈ H ₅ BrFN	Not explicitly stated.	various manufacturer s, primarily in Asia.[8] Provides access to some spectral data. [10]	manufacturer s, but requires careful vetting of the actual supplier.
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Understanding the Synthesis and its Implications on Quality

A brief understanding of the synthetic route can provide insights into potential impurities. One common method for synthesizing substituted indoles is the Leimgruber-Batcho indole synthesis.[6] A synthesis described for **6-Bromo-4-fluoro-1H-indole** involves the reaction of 4-bromo-2-fluoro-6-nitrotoluene with N,N-dimethylformamide diisopropyl acetal, followed by reductive cyclization using iron powder.[8]

Diagram: Potential Impurity Sources



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Caption: Simplified synthetic pathway and potential sources of process-related impurities.

Causality of Quality Control:

- Starting Material Impurities: Any impurities in the 4-bromo-2-fluoro-6-nitrotoluene starting material could carry through the synthesis.
- Incomplete Reaction: An incomplete reductive cyclization could leave unreacted intermediates in the final product.

- Positional Isomers: Depending on the synthetic strategy, there is a potential for the formation of other bromo-fluoro-indole isomers.

This is why analytical methods like HPLC are essential for quantifying the main product and separating it from these potential impurities. ¹H NMR is critical for confirming the correct substitution pattern and ensuring the absence of isomeric impurities.

Conclusion

The procurement of high-purity **6-Bromo-4-fluoro-1H-indole** is a foundational step for any research program that relies on this versatile building block. By implementing a systematic supplier qualification protocol that emphasizes the critical evaluation of analytical documentation, researchers can ensure the quality and consistency of their starting materials. This diligence mitigates risks associated with poor-quality reagents, such as failed reactions, difficult purifications, and irreproducible biological data. The suppliers listed in this guide represent a starting point for sourcing, but a thorough, independent evaluation remains the responsibility of the end-user to guarantee the integrity of their scientific endeavors.

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